![molecular formula C17H16O4 B12867193 Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the ester group. One common method involves the condensation of a biphenyl derivative with a dioxolane precursor under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Functionalized biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The dioxolane ring can enhance the compound’s stability and binding affinity, while the biphenyl core provides a rigid framework for interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate stands out due to its unique combination of a biphenyl core and a dioxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
methyl 2-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-5-3-2-4-14(15)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Clé InChI |
FXNOINLXLNGNQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


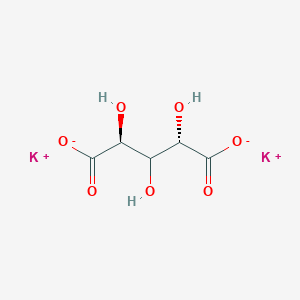
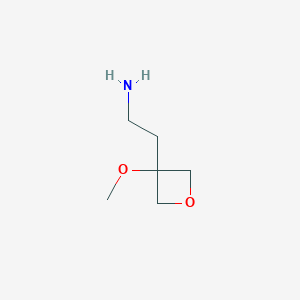
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
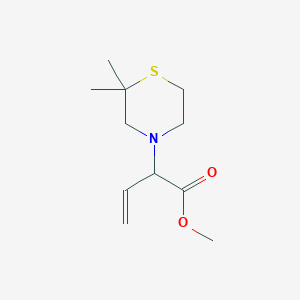
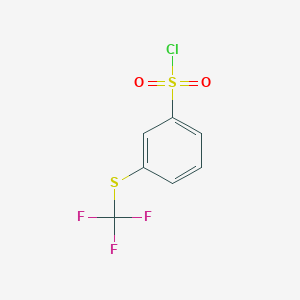
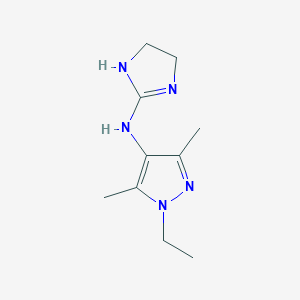
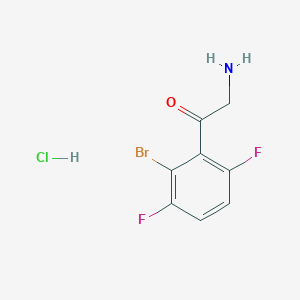
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
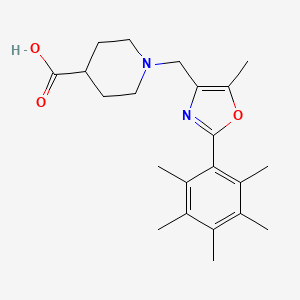
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

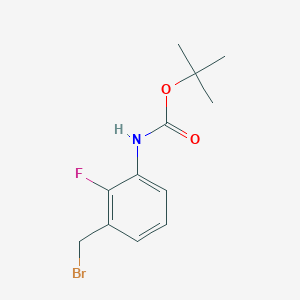
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

